molecular formula C15H10Br2Cl3N3O B11541691 2-[(2,6-Dibromo-4-chlorophenyl)amino]-N'-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide

2-[(2,6-Dibromo-4-chlorophenyl)amino]-N'-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide

Cat. No.: B11541691
M. Wt: 514.4 g/mol
InChI Key: OLTILGDKWFKEFI-GEVRCRHISA-N
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Description

2-[(2,6-Dibromo-4-chlorophenyl)amino]-N’-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide is a complex organic compound characterized by its multiple halogen substitutions and hydrazide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,6-Dibromo-4-chlorophenyl)amino]-N’-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide typically involves the reaction of 2,6-dibromo-4-chloroaniline with 2,4-dichlorobenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting Schiff base is then reacted with hydrazine hydrate to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-[(2,6-Dibromo-4-chlorophenyl)amino]-N’-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogen substitutions can occur in the presence of nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in ethanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

2-[(2,6-Dibromo-4-chlorophenyl)amino]-N’-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(2,6-Dibromo-4-chlorophenyl)amino]-N’-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s halogenated aromatic rings and hydrazide group enable it to form strong interactions with these targets, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dibromo-4-chlorophenol
  • 2,4-Dichlorobenzaldehyde
  • Hydrazine derivatives

Uniqueness

2-[(2,6-Dibromo-4-chlorophenyl)amino]-N’-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide is unique due to its specific combination of halogenated aromatic rings and hydrazide functional group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C15H10Br2Cl3N3O

Molecular Weight

514.4 g/mol

IUPAC Name

2-(2,6-dibromo-4-chloroanilino)-N-[(E)-(2,4-dichlorophenyl)methylideneamino]acetamide

InChI

InChI=1S/C15H10Br2Cl3N3O/c16-11-3-10(19)4-12(17)15(11)21-7-14(24)23-22-6-8-1-2-9(18)5-13(8)20/h1-6,21H,7H2,(H,23,24)/b22-6+

InChI Key

OLTILGDKWFKEFI-GEVRCRHISA-N

Isomeric SMILES

C1=CC(=C(C=C1Cl)Cl)/C=N/NC(=O)CNC2=C(C=C(C=C2Br)Cl)Br

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C=NNC(=O)CNC2=C(C=C(C=C2Br)Cl)Br

Origin of Product

United States

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